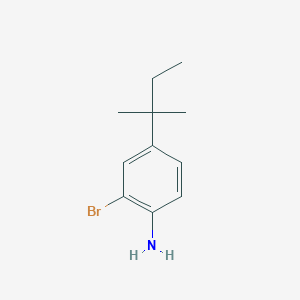

2-Bromo-4-(tert-pentyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-4-(2-methylbutan-2-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBKTFFXRDJOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256783 | |

| Record name | Benzenamine, 2-bromo-4-(1,1-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956324-16-5 | |

| Record name | Benzenamine, 2-bromo-4-(1,1-dimethylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956324-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-bromo-4-(1,1-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Tert Pentyl Aniline and Its Advanced Precursors

Direct Synthetic Routes to 2-Bromo-4-(tert-pentyl)aniline

Direct synthesis of this compound is most commonly achieved through the electrophilic bromination of 4-(tert-pentyl)aniline. This approach leverages the activating and directing effects of the amino group on the aromatic ring.

Electrophilic Bromination Strategies for Aromatic Anilines

The amino group in aniline (B41778) and its derivatives is a potent activating group, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com However, this high reactivity can also lead to multiple halogenations. allen.in Therefore, controlling the reaction conditions is crucial for achieving selective monobromination.

The choice of brominating agent and reaction conditions significantly influences the outcome of the bromination of anilines. Common reagents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). commonorganicchemistry.com

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of activated aromatic compounds like anilines. thieme-connect.commissouri.edu It is considered a milder and more selective brominating agent compared to molecular bromine. thieme-connect.com The use of NBS in a suitable solvent can provide good yields of the desired monobrominated product. For instance, using N,N-dimethylformamide (DMF) as the solvent often leads to high para-selectivity. missouri.edu Solid-state bromination using NBS has also been explored and can yield nuclear brominated products exclusively. rsc.orgresearchgate.net

Molecular Bromine (Br₂) can also be employed, but its high reactivity often leads to the formation of polybrominated products, such as 2,4,6-tribromoaniline, when reacting with aniline itself. allen.inyoutube.comkhanacademy.org To control the reaction and achieve monobromination, the amino group's activating effect can be tempered by converting it into an amide (acetanilide) before bromination. youtube.comkhanacademy.org The reaction is typically carried out in a solvent like acetic acid. scribd.com

Copper-mediated bromination presents an alternative approach. Using copper(II) bromide as a promoter in ethanol (B145695) can facilitate the selective and efficient bromination of various aniline derivatives under benign conditions. tandfonline.com Copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper sulfate (B86663) (CuSO₄·5H₂O) has also been shown to be a practical method for regioselective bromination of anilines. researchgate.net

The table below summarizes various conditions for the bromination of aniline derivatives.

| Brominating System | Substrate | Solvent | Key Features | Reference |

| N-Bromosuccinimide (NBS) | Anilines | N,N-Dimethylformamide (DMF) | Mild, selective, high para-selectivity | thieme-connect.commissouri.edu |

| N-Bromosuccinimide (NBS) | Substituted Anilines | Acetonitrile (B52724) | Catalyzed by ammonium (B1175870) acetate, high para-selectivity | researchgate.net |

| Molecular Bromine (Br₂) / Acetic Acid | Acetanilide (B955) | Acetic Acid | Controls reactivity by protecting the amino group | scribd.com |

| Copper(II) Bromide | Aniline derivatives | Ethanol | Benign conditions, good selectivity | tandfonline.com |

| NaBr / Na₂S₂O₈ / CuSO₄·5H₂O | Anilines | Not specified | Practical, regioselective oxidative bromination | researchgate.net |

The regioselectivity of electrophilic bromination of substituted anilines is dictated by the electronic and steric effects of the substituents on the aromatic ring. The amino group is a strong ortho, para-director. chemistrysteps.com In the case of 4-(tert-pentyl)aniline, the para position is already occupied by the tert-pentyl group. Therefore, the incoming bromine electrophile is directed to the ortho positions.

The bulky tert-pentyl group at the para position will sterically hinder the approach of the electrophile to one of the ortho positions, but since both ortho positions are equivalent in 4-(tert-pentyl)aniline, monobromination will yield this compound.

Studies on meta-substituted anilines have shown that the polarity of the solvent can significantly influence the regioselectivity of bromination with NBS. thieme-connect.comthieme-connect.com By selecting an appropriate reaction medium, the course of the bromination can be tuned. thieme-connect.com For instance, in the bromination of meta-substituted anilines with an electron-withdrawing group, the choice of solvent can alter the ratio of the resulting ortho- and para-brominated isomers. thieme-connect.com

The electrophilic aromatic substitution mechanism is generally accepted for the bromination of anilines. thieme-connect.com The reaction begins with the formation of a π-complex between the aromatic ring and the bromine electrophile, which then evolves into a σ-complex, also known as the Wheland intermediate. thieme-connect.com The formation of this σ-complex is typically the rate-determining step. thieme-connect.com

In the case of NBS, it is believed to be the source of the bromine electrophile. thieme-connect.com Mechanistic studies on copper-mediated bromination suggest a different pathway. Some studies propose a radical substitution mechanism. researchgate.net Another proposed mechanism involves the in situ generation of a brominating reagent. nih.gov

Alternative Halogenation Procedures and Precursor Functionalization

While direct bromination is the most straightforward approach, alternative methods involving precursor functionalization can also be envisioned. For instance, one could start with a pre-functionalized aniline and then introduce the tert-pentyl group. However, given the directing nature of the amino group and the availability of 4-(tert-pentyl)aniline, direct bromination is generally more efficient.

Multi-Step Synthetic Approaches to this compound

Multi-step syntheses are generally employed when direct methods are not feasible or lead to poor selectivity. A common strategy for controlling the reactivity of aniline in electrophilic substitution is to protect the amino group via acetylation to form an acetanilide. researchgate.netscribd.com This moderation of the amino group's activating power helps to prevent polybromination. youtube.comkhanacademy.org

A plausible multi-step synthesis of this compound would involve the following steps:

Acetylation of 4-(tert-pentyl)aniline: The starting material, 4-(tert-pentyl)aniline, would be reacted with acetic anhydride (B1165640) to form N-(4-(tert-pentyl)phenyl)acetamide. scribd.com

Bromination of the Acetanilide: The resulting acetanilide would then be brominated. The acetyl group, being less activating than the amino group, allows for more controlled monobromination at the ortho position. scribd.com

Hydrolysis of the Amide: The final step would be the hydrolysis of the bromoacetanilide (B25293) intermediate, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound. scribd.com

This multi-step approach, while longer, can offer better control and higher yields of the desired monosubstituted product, especially when dealing with highly reactive aniline substrates.

Synthesis from Readily Available Aromatic Precursors

The most direct synthetic route to this compound begins with the precursor 4-(tert-pentyl)aniline. This approach simplifies the synthesis to a single, crucial step: the regioselective bromination of the aromatic ring.

The precursor, 4-(tert-pentyl)aniline, can be synthesized via methods such as the reaction of methyl N-(4-tert-pentyl-phenyl)-carbamate with aniline and methanol (B129727) under heat and pressure in an autoclave, followed by fractional distillation. prepchem.com An analogous method uses ethyl N-(4-tert-butyl-phenyl)-carbamate, which is heated with aniline and ethanol in an autoclave to yield the corresponding 4-tert-alkylaniline. prepchem.com

Once 4-(tert-pentyl)aniline is obtained, the primary transformation is electrophilic aromatic substitution to introduce a bromine atom at the ortho-position relative to the activating amino group. echemi.com The bulky tert-pentyl group at the para-position sterically hinders the adjacent C-3 and C-5 positions, thereby favoring substitution at the C-2 and C-6 positions. Due to the strong activating nature of the amine, the reaction must be carefully controlled to prevent di-bromination. Common brominating agents for this transformation include molecular bromine (Br₂) or N-bromosuccinimide (NBS). echemi.comgoogle.com

Table 1: Comparison of Bromination Reagents for Aniline Derivatives

| Reagent | Typical Solvent | Conditions | Advantages | Disadvantages |

| Bromine (Br₂) in Acetic Acid | Acetic Acid | Low temperature | Cost-effective, potent electrophile | Highly corrosive and toxic, can lead to over-bromination, generates HBr byproduct. sci-hub.st |

| N-Bromosuccinimide (NBS) | Benzene (B151609), CCl₄, CH₂Cl₂ | Room temperature or gentle warming | Milder than Br₂, easier to handle, often gives higher selectivity for mono-bromination. google.com | More expensive than Br₂, byproduct (succinimide) must be removed. google.com |

Sequential Functionalization Strategies

To overcome the challenge of controlling regioselectivity and preventing side reactions like polybromination, sequential functionalization strategies are often employed. The most common and effective strategy involves the temporary protection of the highly activating amino group. doubtnut.comyoutube.com

This multi-step sequence is a classic method for achieving clean, ortho-selective bromination of anilines: doubtnut.comgoogle.com

Protection (Acetylation): The synthesis begins by treating the precursor, 4-(tert-pentyl)aniline, with an acylating agent such as acetic anhydride. This converts the highly activating amino (-NH₂) group into a less activating acetamido (-NHCOCH₃) group. This moderation is crucial because the acetamido group is still an ortho-, para-director but is significantly less prone to promoting multiple substitutions. youtube.com

Bromination: The resulting N-(4-tert-pentylphenyl)acetamide is then subjected to electrophilic bromination. With the amino group's activity attenuated, the reaction with bromine in a solvent like acetic acid proceeds with high selectivity, yielding predominantly the 2-bromo-substituted product, N-(2-bromo-4-tert-pentylphenyl)acetamide. doubtnut.com

Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group. This is typically accomplished by acid- or base-catalyzed hydrolysis, which converts the acetamido group back to the primary amine, yielding the final product, this compound. doubtnut.com

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. The principles of green chemistry are highly applicable to the synthesis of this compound, particularly in the bromination step, which traditionally uses hazardous reagents. sci-hub.stinnovareacademics.in

Exploration of Environmentally Benign Solvents and Catalytic Systems

Significant research has focused on replacing hazardous brominating agents and volatile organic solvents with greener alternatives.

One promising approach is the use of copper(II) bromide (CuBr₂) as the bromine source in an ionic liquid as the solvent. beilstein-journals.org This method allows for the direct and highly regioselective para-chlorination or bromination of unprotected anilines under mild conditions, potentially eliminating the need for protection-deprotection steps. This not only simplifies the process but also reduces waste. beilstein-journals.org

Another green methodology involves the in situ generation of the electrophilic bromine species from a stable salt like potassium bromide (KBr). innovareacademics.in This can be achieved using an oxidizing agent and catalyst system, such as ceric ammonium nitrate (B79036) (CAN) in a polyethylene (B3416737) glycol (PEG-400) medium. innovareacademics.in A similar system uses CAN-KBr in an ethanol-water mixture. sci-hub.st These methods avoid the handling of corrosive and toxic molecular bromine, making the process inherently safer and more environmentally friendly. sci-hub.stinnovareacademics.in

Table 2: Comparison of Conventional vs. Green Bromination Systems

| System | Bromine Source | Solvent | Key Advantages | Source |

| Conventional | Molecular Bromine (Br₂) | Acetic Acid, Dichloromethane | High reactivity | Corrosive, toxic, generates HBr waste. |

| Green Alternative 1 | Copper(II) Bromide (CuBr₂) | Ionic Liquid | Avoids protecting groups, mild conditions, high regioselectivity, safer operation. beilstein-journals.org | beilstein-journals.org |

| Green Alternative 2 | Potassium Bromide (KBr) / Ceric Ammonium Nitrate (CAN) | PEG-400, Ethanol/Water | Avoids handling liquid Br₂, uses safer solvents, eco-friendly. sci-hub.stinnovareacademics.in | sci-hub.stinnovareacademics.in |

Atom Economy and Process Efficiency Enhancements

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. innovareacademics.in

The traditional sequential synthesis involving protection and deprotection steps has a lower atom economy due to the addition and subsequent removal of the acetyl group. A direct bromination of unprotected 4-(tert-pentyl)aniline would, in theory, have a perfect atom economy if HBr were not considered waste.

Catalytic systems significantly enhance process efficiency. For instance, using a catalytic amount of CAN to generate the brominating species from a stoichiometric amount of KBr is more efficient than using a full equivalent of a more complex brominating agent. innovareacademics.in Furthermore, synthetic routes that eliminate steps, such as the direct bromination of unprotected anilines in ionic liquids, lead to substantial improvements in process efficiency by reducing resource consumption (solvents, energy) and waste generation. beilstein-journals.org

Scale-Up Considerations and Process Chemistry for this compound Production

Transitioning a synthetic route from a laboratory bench to industrial production requires a thorough evaluation of process chemistry and potential hazards. acs.org For the synthesis of this compound, the bromination step is of primary concern.

Electrophilic aromatic bromination reactions are often highly exothermic. On a large scale, the reduced surface-area-to-volume ratio of industrial reactors makes heat dissipation more challenging than in a laboratory flask. acs.org Inadequate temperature control can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a dangerous rise in temperature and pressure, and leading to the formation of unwanted, hazardous byproducts. acs.org

Key considerations for scale-up include:

Reaction Calorimetry: Studying the reaction's heat flow to quantify the total energy released and the rate of heat release. This data is essential for designing an adequate cooling system for the production-scale reactor. acs.org

Thermal Hazard Assessment: Determining the onset temperature for thermal runaway using techniques like Accelerating Rate Calorimetry (ARSST). This establishes a maximum safe operating temperature for the process. acs.org

Process Optimization: Utilizing modern techniques like Design of Experiments (DoE) can help optimize reaction parameters (temperature, concentration, addition rates) to maximize yield and purity while maintaining a safe operating window. acs.org This is superior to the "one factor at a time" (OFAT) approach as it can reveal complex interactions between variables. acs.org

Materials Handling and Safety: Implementing robust procedures for handling raw materials (e.g., corrosive bromine or acids) and for quenching the reaction in an emergency.

Table 3: Key Parameters for Scale-Up of Bromination

| Parameter | Laboratory Scale | Industrial Scale Concern | Mitigation Strategy |

| Heat Transfer | High surface-area-to-volume ratio, efficient cooling. | Low surface-area-to-volume ratio, potential for heat accumulation. | Reaction calorimetry studies, design of robust reactor cooling systems, controlled addition of reagents. acs.org |

| Exotherm Control | Easily managed with an ice bath. | Risk of thermal runaway if cooling fails or is insufficient. | Define safe operating limits based on thermal hazard testing, implement emergency shutdown/quench systems. acs.org |

| Mixing | Generally efficient and rapid. | Potential for localized "hot spots" or concentration gradients if mixing is poor. | Engineer appropriate reactor agitation; model fluid dynamics. |

| Byproduct Management | Easily removed during workup. | Accumulation of byproducts (e.g., HBr gas) can pose pressure and corrosion risks. | Design of off-gas scrubbing systems; selection of corrosion-resistant materials. |

By carefully considering these factors, the synthesis of this compound can be transitioned from a laboratory procedure to a safe, efficient, and reliable industrial process.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Bromo 4 Tert Pentyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution.

¹H NMR and ¹³C NMR for Structural Assignment

A detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the primary evidence for the structural assignment of 2-Bromo-4-(tert-pentyl)aniline. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the tert-pentyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would reveal the connectivity of the protons. Similarly, the ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon environments in the molecule, including the aromatic carbons and the carbons of the aliphatic tert-pentyl group.

A comprehensive search of scientific databases did not yield specific ¹H NMR or ¹³C NMR spectral data for this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously establish the molecular framework, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic ring and the tert-pentyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying the connectivity between different functional groups, such as linking the tert-pentyl group to the specific position on the aniline (B41778) ring and confirming the relative positions of the bromo and amino substituents.

Specific data from COSY, HSQC, or HMBC experiments for this compound are not available in the public domain.

Conformational Analysis via NMR Spectroscopic Data

The rotational freedom around the C-N bond and the C-C bonds of the tert-pentyl group can lead to different conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide insights into the through-space proximity of different protons, helping to determine the preferred conformation of the molecule in solution. copernicus.org

No studies on the conformational analysis of this compound using NMR spectroscopy have been found.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. This technique would be particularly useful if the compound is crystalline, offering a comparison between the molecular structure in the solid phase and in solution.

There is no available literature on the solid-state NMR investigation of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is used to identify the functional groups present in a molecule and to obtain a unique "fingerprint" for the compound.

Characterization of Functional Groups and Molecular Fingerprints

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic ring and the aliphatic tert-pentyl group, C=C stretching vibrations of the aromatic ring, and the C-N and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying the vibrations of the carbon skeleton and the C-Br bond.

Specific, experimentally obtained Infrared and Raman spectra for this compound are not documented in readily accessible scientific sources. While general spectral regions for the functional groups can be predicted, a detailed analysis requires the actual spectrum. wpmucdn.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For this compound, HRMS provides an accurate mass measurement of its molecular ion, which can be used to confirm its chemical formula, C₁₁H₁₆BrN. bldpharm.com The high resolving power of this technique allows for the differentiation between ions of the same nominal mass but different elemental compositions.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This calculated mass is then compared to the experimentally measured mass. The extremely low mass error (typically in the parts-per-million range) provides high confidence in the assigned molecular formula.

Table 2: Elemental Composition and Accurate Mass of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) |

| Carbon | C | 12.011 | 11 | 132.121 |

| Hydrogen | H | 1.008 | 16 | 16.128 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Nitrogen | N | 14.007 | 1 | 14.007 |

| Total Nominal Mass | 242.16 | |||

| Monoisotopic Mass (Theoretical) | C₁₁H₁₆⁷⁹BrN | 241.0466 |

The fragmentation pattern of this compound in a mass spectrometer provides valuable information for structural elucidation. While specific experimental fragmentation data for this compound is not available, a pathway can be predicted based on its structure and general principles of mass spectrometry.

Upon ionization, the molecular ion [C₁₁H₁₆BrN]⁺• is formed. The fragmentation is dictated by the stability of the resulting fragments (ions and neutral species). Key expected fragmentation pathways include:

Alpha-Cleavage of the tert-pentyl group: The most prominent fragmentation is likely the loss of a butyl radical (•C₄H₉) via cleavage of the C-C bond beta to the benzene (B151609) ring, leading to a stable benzylic carbocation. Alternatively, loss of an ethyl radical (•C₂H₅) via cleavage alpha to the ring is also possible.

Loss of the Bromine Atom: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br), forming a [C₁₁H₁₆N]⁺ ion.

Benzylic Cleavage: Fragmentation of the tert-pentyl side chain itself, such as the loss of a methyl radical (•CH₃), can occur.

Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, though this is typically less common.

Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms, including the positions of the bromo and tert-pentyl substituents on the aniline ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is governed by electronic transitions within the molecule. msu.edu The primary chromophore is the substituted benzene ring. The aniline moiety itself exhibits characteristic π→π* transitions of the aromatic system. The presence of substituents—the amino (-NH₂) group, the bromine atom (-Br), and the tert-pentyl group (-C(CH₃)₂C₂H₅)—modifies the energy levels of the molecular orbitals and, consequently, the absorption wavelengths.

Auxochromic Effects: The amino group is a powerful auxochrome with lone pair electrons (n electrons) that can be delocalized into the π-system of the benzene ring. This n→π conjugation raises the energy of the highest occupied molecular orbital (HOMO) and leads to a bathochromic (red) shift of the π→π* transitions compared to unsubstituted benzene. acs.org It also introduces a lower energy n→π* transition.

Substituent Influence: The bromine atom also acts as an auxochrome through its lone pair electrons, further influencing the absorption maxima. The alkyl tert-pentyl group has a minor, typically bathochromic, effect due to hyperconjugation.

The resulting spectrum is expected to show intense absorption bands in the UV region, characteristic of π→π* transitions, and potentially a weaker, longer-wavelength band corresponding to the n→π* transition. msu.edu These absorptions are responsible for the electronic and optical properties of the compound. researchgate.net

Solvatochromism describes the change in the color of a substance, or more precisely, the shift in its UV-Vis absorption bands, when it is dissolved in different solvents. researchgate.netscribd.com This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule. researchgate.net The polarity of the solvent and its ability to form hydrogen bonds are key factors. cdnsciencepub.com

For this compound, a molecule with a significant dipole moment due to the electronegative bromine atom and the electron-donating amino group, changes in solvent polarity are expected to cause noticeable spectral shifts.

Polarity Effects: In polar solvents, the more polar electronic state will be preferentially stabilized. If the excited state is more polar than the ground state (positive solvatochromism), an increase in solvent polarity will cause a bathochromic (red) shift to lower energy. If the ground state is more polar (negative solvatochromism), a hypsochromic (blue) shift to higher energy will be observed.

Hydrogen Bonding: Protic solvents (e.g., ethanol (B145695), water) can act as hydrogen-bond donors to the lone pairs on the nitrogen and bromine atoms. researchgate.net This interaction can significantly stabilize the ground state, leading to a hypsochromic shift in the n→π* transition, as more energy is required for the electronic excitation.

While specific solvatochromic data for this compound is not available, studying its spectral behavior in a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol) would provide valuable insight into its electronic structure and solute-solvent interactions. researchgate.net

Single Crystal X-ray Diffraction Studies

A comprehensive review of scientific databases and literature reveals a notable absence of published single-crystal X-ray diffraction studies for the specific compound, this compound. While the principles of this analytical technique are well-established for determining the precise three-dimensional arrangement of atoms in a crystalline solid, it appears that this particular molecule has not yet been subjected to such an analysis, or at least, the results have not been made publicly available.

Single-crystal X-ray diffraction is an indispensable tool in modern chemistry, providing unambiguous proof of molecular structure. uol.de The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision. This, in turn, enables the detailed characterization of bond lengths, bond angles, and torsional angles that define the molecule's conformation.

Elucidation of Solid-State Molecular Architecture and Crystal Packing

Without experimental data from single-crystal X-ray diffraction, a definitive elucidation of the solid-state molecular architecture and crystal packing of this compound remains speculative. Such a study would typically reveal the arrangement of molecules within the crystal lattice, including the unit cell parameters and the symmetry operations that describe the crystal's structure. For instance, studies on analogous, yet distinct, molecules like 2-bromo-4-nitroaniline (B50497) have successfully determined their crystal system and space group through this method. researchgate.net

Conformational Analysis in the Crystalline State

The conformation of a molecule, or its specific three-dimensional shape, can be precisely determined in the crystalline state through X-ray diffraction. This analysis would reveal the rotational arrangement of the tert-pentyl group relative to the aniline ring and any potential intramolecular interactions, such as the N-H···Br interaction observed in 2-bromo-4-nitroaniline which results in a planar five-membered ring. nih.gov Without experimental crystallographic data for this compound, a detailed conformational analysis in the solid state is not possible.

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 4 Tert Pentyl Aniline

Electrophilic Aromatic Substitution Reactions of 2-Bromo-4-(tert-pentyl)aniline

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the outcome of these reactions is dictated by the interplay of the directing effects and steric properties of the existing substituents.

Regioselectivity and Steric Hindrance Effects of the tert-Pentyl Group

The tert-pentyl group, a bulky alkyl substituent, significantly influences the regioselectivity of electrophilic attack primarily through steric hindrance. uomustansiriyah.edu.iq Its large size physically obstructs the positions ortho to it (positions 3 and 5), making electrophilic substitution at these sites less favorable. msu.edu Consequently, incoming electrophiles are preferentially directed to the less sterically crowded positions on the aromatic ring. This steric effect becomes more pronounced as the size of the directing group increases, leading to a stronger preference for the para-product over the ortho-product. youtube.com

The tert-pentyl group is classified as an electron-donating group through an inductive effect, which tends to activate the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. wikipedia.org However, in this compound, the ortho positions relative to the tert-pentyl group are already substituted (position 3 is adjacent to the bromine, and position 5 is adjacent to the amino group). Therefore, the primary influence of the tert-pentyl group on regioselectivity is its steric bulk.

Influence of the Amino and Bromo Substituents on Ring Activation/Deactivation

The amino (-NH₂) and bromo (-Br) substituents exert powerful and often competing electronic effects on the aromatic ring, significantly impacting its reactivity towards electrophiles.

The amino group is a potent activating group and an ortho-, para-director. lkouniv.ac.insavemyexams.com It donates electron density to the benzene (B151609) ring through a strong resonance effect (+M), which stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. lkouniv.ac.inlibretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. lkouniv.ac.in

In this compound, the powerful activating and ortho-, para-directing effect of the amino group dominates the deactivating effect of the bromine atom. lkouniv.ac.in The available positions for electrophilic attack are C3, C5, and C6.

Position 6 (ortho to the amino group): This position is strongly activated by the amino group.

Position 3 (ortho to the bromine and meta to the amino group): This position is deactivated by the inductive effect of the bromine and only weakly activated by the amino group.

Position 5 (meta to the bromine and ortho to the amino group): This position is also strongly activated by the amino group.

Considering the combined directing effects, electrophilic substitution is most likely to occur at positions 5 and 6. The bulky tert-pentyl group at position 4 will sterically hinder attack at position 5 to some extent, and the bromine at position 2 will hinder attack at the adjacent C3 position. Therefore, the most probable site for electrophilic attack is position 6 .

Nucleophilic Substitution Reactions on this compound

Nucleophilic substitution reactions involving aryl halides like this compound are generally less facile than those with alkyl halides due to the strength of the C-Br bond and the electron-rich nature of the aromatic ring. However, under specific conditions, these reactions can be achieved.

Direct Displacement of the Bromine Atom

Direct nucleophilic aromatic substitution (SNA) on this compound, where a nucleophile directly replaces the bromine atom, is a challenging transformation. Such reactions typically require harsh conditions and are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the amino group is strongly electron-donating, and the tert-pentyl group is weakly electron-donating, which disfavors a classical SNA mechanism.

However, reactions can proceed through alternative pathways, such as the formation of a benzyne (B1209423) intermediate under very strong basic conditions (e.g., sodium amide). The steric hindrance from the adjacent amino group and the tert-pentyl group at the para position would influence the regioselectivity of the subsequent nucleophilic addition to the benzyne.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds, overcoming the limitations of direct nucleophilic substitution on aryl halides. eie.grchemie-brunschwig.ch

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. rsc.orglibretexts.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-based reagents. chemie-brunschwig.chrsc.org

In the context of this compound, a Suzuki-Miyaura coupling would involve the reaction of the aryl bromide with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. rsc.org This would result in the formation of a new carbon-carbon bond at the C2 position, replacing the bromine atom. The general scheme for this reaction is shown below:

Reaction Scheme for Suzuki-Miyaura Coupling of this compound

The success of the Suzuki-Miyaura coupling on a substrate like this compound can be influenced by several factors:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the supporting ligand is crucial. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands are often effective for coupling aryl chlorides and bromides.

Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a critical role in the catalytic cycle, primarily in the transmetalation step.

Solvent: A variety of solvents can be used, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water. rsc.org

The presence of the free amino group can sometimes interfere with the catalyst. However, methods have been developed for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines. rsc.orgrsc.org The steric hindrance from the ortho-amino group and the para-tert-pentyl group might affect the reaction kinetics but is not expected to prevent the reaction entirely.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction is particularly relevant for aryl halides like this compound, enabling the coupling of the aniline (B41778) core with a variety of amines, or even self-coupling under certain conditions.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. The choice of palladium precursor, ligand, and base is critical for the success of the reaction, especially with sterically hindered substrates.

A notable application demonstrating the reactivity of a close analog, 2-bromo-4-tert-butylaniline (B10114), is in the synthesis of functionalized phenazines through a double Buchwald-Hartwig amination. clockss.org In this process, two molecules of the bromoaniline undergo self-coupling, followed by an in-situ oxidation to form the phenazine (B1670421) core. clockss.org This transformation highlights the utility of the Buchwald-Hartwig reaction in constructing complex heterocyclic systems from simple aniline precursors.

| Reactant | Catalyst System | Base | Solvent | Product | Yield | Reference |

| 2-Bromo-4-tert-butylaniline | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 2,7-Di-tert-butylphenazine | 55% | clockss.org |

| 2-Bromoaniline (B46623) | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | Phenazine | 95% | clockss.org |

| 2-Bromo-4-(trifluoromethyl)aniline | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 2,7-Bis(trifluoromethyl)phenazine | 80% | clockss.org |

This table presents data for the closely related 2-bromo-4-tert-butylaniline and other substituted bromoanilines to illustrate the applicability of the Buchwald-Hartwig reaction.

Other C-N coupling reactions, while perhaps less common than the Buchwald-Hartwig amination for this specific transformation, can also be envisaged. For instance, the Ullmann condensation, which typically requires copper catalysts and high reaction temperatures, represents an older but still viable method for forming C-N bonds. However, the milder conditions and broader substrate scope of palladium-catalyzed methods have made them the preferred choice in contemporary synthesis.

Heck and Sonogashira Coupling Reactions

Beyond C-N bond formation, the bromine atom of this compound serves as an excellent handle for palladium-catalyzed carbon-carbon bond-forming reactions such as the Heck and Sonogashira couplings. These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, onto the aniline scaffold.

The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base. The steric hindrance around the bromine atom in this compound, although positioned ortho to the amino group, can impact the efficiency of the Heck reaction. The bulky tert-pentyl group further contributes to the steric profile of the molecule. For sterically hindered aryl bromides, the choice of catalyst and reaction conditions is crucial to achieve good yields. rsc.org Ligand-free catalyst systems or those employing sterically demanding phosphine ligands may be necessary to overcome the steric barriers. organic-chemistry.org

The Sonogashira coupling reaction pairs the aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.com This reaction is generally tolerant of a wide range of functional groups. The reactivity in Sonogashira couplings follows the order I > Br > Cl for the halide, making the bromo-substituted aniline a suitable substrate. mdpi.com The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) species is followed by transmetalation from the copper acetylide and subsequent reductive elimination. The copper cycle involves the formation of a copper acetylide intermediate, which facilitates the transfer of the alkynyl group to the palladium center. Copper-free Sonogashira protocols have also been developed.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

| Aryl Bromide | Styrene | Pd@PANI | EtN(i-Pr)₂ | DMF | Substituted Stilbene | organic-chemistry.org |

| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TMG | HEP | Diphenylacetylene derivative | clockss.org |

This table provides representative examples of Heck and Sonogashira reactions with aryl halides, illustrating the general conditions that could be adapted for this compound.

Reactions Involving the Amino Functionality of this compound

The primary amino group of this compound is a versatile functional handle, readily participating in a range of transformations to form amides, alkylamines, and arylamines.

Acylation of the amino group is a straightforward process, typically achieved by reacting the aniline with an acyl chloride or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. This reaction is generally efficient, although the steric hindrance from the ortho-bromo substituent might slightly impede the reaction rate compared to unhindered anilines. The resulting N-acyl derivative can be a valuable intermediate, as the amide group can act as a protecting group or a directing group in subsequent electrophilic aromatic substitution reactions. liskonchem.com

Alkylation of the amino group can be more complex. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium (B1175870) salts. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for producing mono-alkylated secondary amines. For sterically hindered anilines, specific methodologies may be required to achieve efficient alkylation. researchgate.net An interesting phenomenon to consider is the potential for rearrangement under certain alkylation conditions. For instance, the alkylation of 2-bromoaniline with alkyl bromides in the presence of a weak base has been shown to cause migration of the bromine atom from the ortho to the para position. nih.govnih.gov This is proposed to occur via an acid-catalyzed mechanism involving the HBr generated in the reaction. nih.gov

Arylation of the amino group, to form a diarylamine, is typically accomplished using palladium-catalyzed methods, similar to the Buchwald-Hartwig amination, but in this case, the aniline acts as the nucleophile coupling with another aryl halide. The synthesis of alkyldiarylamines can be achieved through a sequential N-arylation of primary amines. cmu.edu

| Aniline Substrate | Reagent | Conditions | Product | Notes | Reference |

| 2-Bromoaniline | Benzyl bromide, K₂CO₃ | DMF, 80°C | N,N-Dibenzyl-4-bromoaniline | Rearrangement of bromine from ortho to para position observed. | nih.govnih.gov |

| Aniline | Pentane-2,4-dione | Novozym 435, H₂O₂ | N-Phenylacetamide | Enzyme-mediated acylation. | mdpi.com |

| 2-Chloroaniline | Allyl bromide, then intramolecular Heck | Pd(OAc)₂, XPhos, Cs₂CO₃ | Substituted Indole | One-pot cascade N-alkylation and cyclization. | rsc.org |

This table illustrates various N-functionalization reactions on anilines, including a notable rearrangement observed with 2-bromoaniline.

The primary amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C). mdpi.com The resulting arenediazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of substituents.

A close analog, 2-bromo-4-tert-butylaniline, is known to undergo diazotization as a step in further synthetic transformations. vulcanchem.comrsc.org Subsequent reactions of the diazonium salt, often catalyzed by copper(I) salts (Sandmeyer reaction), can introduce chloro, bromo, and cyano groups. Other transformations include the Schiemann reaction for introducing fluorine, reaction with potassium iodide to introduce iodine, and hydrolysis to form a phenol. The diazonium group can also be removed and replaced with a hydrogen atom (hydrodediazoniation), which can be a useful strategy in multi-step syntheses. libretexts.org

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound involves transformations at both the amino group and the aromatic ring.

Oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. The initial step is often the formation of an anilino radical. acs.org Subsequent reactions can lead to complex products, including azoxybenzenes, nitrosobenzenes, and nitrobenzenes. rsc.org The oxidation can be influenced by the substituents on the aromatic ring; electron-donating groups generally facilitate oxidation. The oxidation of substituted anilines has been studied using various reagents, including manganese dioxide (MnO₂) and horseradish peroxidase. acs.orgcdnsciencepub.com The rate of oxidation is often pH-dependent. acs.org In some cases, oxidation can lead to the formation of polymeric materials like polyaniline. organic-chemistry.org

Reduction of this compound can proceed via two main pathways. The first is the reduction of the aromatic ring, which typically requires harsh conditions such as high-pressure hydrogenation with a rhodium or ruthenium catalyst. The second, more common, transformation is the reductive dehalogenation of the carbon-bromine bond. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a base, or with reducing agents like tin and hydrochloric acid. The selective reduction of the bromo group while preserving the amino functionality is a synthetically useful transformation. Conversely, the reduction of a nitro group to an amine is a common way to synthesize bromoanilines from their corresponding nitrobromoaromatics. liskonchem.com

Kinetic and Thermodynamic Studies of this compound Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the readily available literature, the principles governing these aspects can be inferred from studies on similar systems.

Kinetic studies on reactions like the Buchwald-Hartwig amination and Sonogashira coupling provide insights into the reaction mechanisms and rate-determining steps. For the Buchwald-Hartwig amination, kinetic investigations have shown that the rate-determining step can vary depending on the specific substrates, catalyst system, and reaction conditions. nih.govimperial.ac.uk In many cases, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-limiting step. The steric hindrance imparted by the ortho-bromo and para-tert-pentyl groups in this compound would be expected to influence the rate of this step.

For the Sonogashira reaction , kinetic studies have been performed to understand the influence of substrates and ligands on the reaction rate. nih.gov Computational studies have suggested that for the reaction between bromobenzene (B47551) and phenylacetylene, the oxidative addition is the rate-determining step. nih.gov The activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined from temperature-dependent kinetic studies. These parameters provide valuable information about the transition state of the rate-limiting step. nih.gov

Theoretical and Computational Investigations of 2 Bromo 4 Tert Pentyl Aniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Bromo-4-(tert-pentyl)aniline. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a preferred method for computational studies due to its balance of accuracy and computational efficiency. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy state on the potential energy surface.

Table 1: Predicted Geometric Parameters for an Analogous Substituted Aniline (B41778) (2-Bromo-4-methylaniline) Data based on DFT/B3LYP/6-311++G(d,p) calculations for a similar structure. nih.gov

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-N Bond | 1.405 | |

| C-Br Bond | 1.910 | |

| C-C (ring avg.) | 1.395 | |

| C-N-H Angle | 113.5 | |

| H-N-H Angle | 112.0 | |

| C-C-N-H Dihedral | (Varies with conformation) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, which is characteristic of aniline derivatives. researchgate.net The electron-donating tert-pentyl group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom tends to lower the energy of both the HOMO and LUMO. The LUMO is typically distributed over the aromatic ring, particularly involving the carbon atoms bonded to the electronegative bromine and nitrogen atoms. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound Conceptual values based on principles from studies on aniline and substituted anilines. researchgate.net

| Orbital | Energy (Conceptual) | Description |

| HOMO | ~ -5.2 eV | Primarily located on the aniline ring and amino group; electron-donating character. |

| LUMO | ~ +0.2 eV | Distributed across the aromatic ring; electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | ~ 5.4 eV | Indicates moderate chemical reactivity and stability. |

Conformational Analysis through Computational Modeling

The flexibility of the tert-pentyl and amino groups allows this compound to exist in several different spatial arrangements, or conformations. Computational modeling is essential to identify the most stable of these conformers.

To explore the conformational landscape, potential energy surface (PES) scans are performed. This involves systematically rotating specific bonds (defined by dihedral angles) and calculating the energy at each step. For this molecule, key rotations would be around the C-N bond (defining the orientation of the amino group) and the C-C bond connecting the tert-pentyl group to the aromatic ring. The resulting plot of energy versus dihedral angle reveals energy minima (stable conformers) and energy maxima (transition states). The conformer with the lowest energy is the global minimum, representing the most populated structure at equilibrium. colostate.edunih.gov

The tert-pentyl group is a large, sterically demanding substituent. Its presence significantly influences the conformational preferences of the molecule. nih.gov Due to steric hindrance, the rotation of the tert-pentyl group around its connecting C-C bond will be restricted. The lowest energy conformation will arrange the bulky ethyl and methyl components of the tert-pentyl group to minimize clashes with the aromatic ring and the adjacent bromine atom. nih.govmdpi.com This steric bulk can also influence the preferred orientation of the adjacent amino group, potentially affecting its hydrogen-bonding capabilities and interaction with other molecules. The staggered conformations of the tert-pentyl group are generally the most stable as they minimize repulsive electrostatic interactions. nih.gov

Computational Spectroscopy (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which are invaluable for its identification and characterization. researchgate.net

Methods like Time-Dependent DFT (TD-DFT) are used to predict the UV-Vis absorption spectrum, calculating the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, primarily π-π* transitions within the aromatic system. nih.gov The calculated infrared (IR) spectrum reveals vibrational frequencies for specific functional groups, such as the N-H stretches of the amino group and the C-Br stretch. nih.gov For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (δ) of ¹H and ¹³C atoms, providing a detailed map of the molecule's atomic environment. nih.gov

Table 3: Predicted Spectroscopic Data for this compound and its Analogs Data based on established computational methods and analogous compounds. nih.govresearchgate.netnih.gov

| Spectroscopy | Parameter | Predicted Value/Range | Notes |

| UV-Vis (TD-DFT) | λmax | ~290 - 310 nm | Corresponds to the main π-π* electronic transition, red-shifted from benzene (B151609) due to the amino and alkyl groups. |

| IR | Vibrational Frequency (cm⁻¹) | 3400 - 3500 (N-H stretch) | Asymmetric and symmetric stretching of the primary amine. |

| 1600 - 1630 (N-H bend) | Scissoring vibration of the NH₂ group. | ||

| 550 - 650 (C-Br stretch) | Characteristic vibration for the carbon-bromine bond. | ||

| ¹H NMR (GIAO) | Chemical Shift (δ) | 6.5 - 7.5 ppm | Aromatic protons, with specific shifts influenced by ortho/meta/para relationships to substituents. |

| 3.5 - 4.5 ppm | NH₂ protons (broad signal). | ||

| 0.5 - 1.5 ppm | Aliphatic protons of the tert-pentyl group. | ||

| ¹³C NMR (GIAO) | Chemical Shift (δ) | 140 - 150 ppm | Aromatic C-N. |

| 110 - 140 ppm | Other aromatic carbons. | ||

| 105 - 115 ppm | Aromatic C-Br. | ||

| 20 - 40 ppm | Aliphatic carbons of the tert-pentyl group. |

Prediction of Spectroscopic Parameters for Experimental Validation

A standard approach in computational chemistry involves the use of quantum mechanical calculations to predict various spectroscopic data. For this compound, these would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These theoretical values are highly sensitive to the molecular geometry and electronic environment of the nuclei. By comparing the calculated spectra with experimental data, one can confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of the molecule. This information is crucial for assigning the absorption bands in experimental IR and Raman spectra to specific vibrational modes of the molecule. For instance, studies on similar molecules like 2-bromo-4-methylaniline (B145976) have successfully used DFT methods (such as B3LYP with a 6-311++G(d,p) basis set) to achieve good agreement between calculated and experimental vibrational frequencies. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra. This allows for the assignment of electronic transitions and provides insights into the molecular orbitals involved.

A hypothetical data table for predicted vs. experimental vibrational frequencies for this compound, based on methodologies applied to similar compounds, is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| NH₂ symmetric stretch | Data not available | Data not available | N-H stretching |

| NH₂ asymmetric stretch | Data not available | Data not available | N-H stretching |

| C-H aromatic stretch | Data not available | Data not available | C-H stretching |

| C-Br stretch | Data not available | Data not available | C-Br stretching |

| Ring breathing mode | Data not available | Data not available | Aromatic ring vibration |

Interpretation of Experimental Spectra with Theoretical Data

Once experimental spectra are obtained, theoretical calculations become essential for their detailed interpretation. The calculated vibrational modes, for example, can be visualized to understand the atomic motions associated with each peak in the IR and Raman spectra. This is particularly useful for complex molecules where spectral overlap is common. For other substituted anilines, this combined experimental and theoretical approach has been shown to be a powerful strategy for detailed spectral analysis. derpharmachemica.comresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a window into the energetic and structural changes that occur during a chemical reaction, which are often difficult to probe experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a chemical reaction involving this compound, computational chemists would first identify the transition state (TS) structures for each elementary step. The TS is a first-order saddle point on the potential energy surface. Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. mdpi.com This analysis maps the reaction pathway from the reactants, through the transition state, to the products, confirming that the located TS indeed connects the desired reactants and products. mdpi.com

Reaction Pathway Energetics and Rate Constant Prediction

By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This provides crucial information about the reaction's thermodynamics (reaction energy) and kinetics (activation energy). For instance, in the study of the reaction of 4-methyl aniline with OH radicals, computational methods were used to determine the reaction pathways and their relative energies. mdpi.com

From the calculated activation energies, it is possible to predict reaction rate constants using Transition State Theory (TST) or more sophisticated methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com These theoretical rate constants can then be compared with experimental kinetic data.

A hypothetical reaction coordinate diagram for a representative electrophilic substitution reaction of this compound is shown below.

(A graphical representation of a reaction coordinate diagram would be inserted here, showing the relative energies of reactants, transition state, and products. As no specific reaction data is available, a generic diagram would be illustrative.)

Molecular Dynamics Simulations for Dynamic Behavior of this compound

While quantum mechanical calculations are excellent for understanding static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and solvent effects. For a molecule like this compound, MD simulations could be used to:

Explore its conformational landscape and the flexibility of the tert-pentyl group.

Simulate its behavior in different solvents to understand solvation effects.

Investigate its interactions with other molecules, such as in a biological system or a material matrix.

Studies on similar molecules, like the N-tert-butyloxycarbonylation of aniline, have utilized MD simulations to understand the role of the solvent and reactant configurations. mdpi.com

Applications of 2 Bromo 4 Tert Pentyl Aniline in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

2-Bromo-4-(tert-pentyl)aniline serves as a key starting material for constructing intricate molecular architectures. The bromine and amino functionalities provide reactive sites for a variety of chemical transformations, while the tert-pentyl group influences the solubility, steric environment, and electronic properties of the resulting compounds.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. uou.ac.in Substituted anilines are crucial intermediates in the synthesis of these structures. uou.ac.inresearchgate.net The reactivity of the amino group and the ortho-positioned bromine atom in 2-bromoanilines enables their conversion into a wide array of heterocyclic systems through cyclization and condensation reactions.

Research has demonstrated the utility of bromoaniline derivatives in constructing important heterocyclic scaffolds. For instance, 2-bromoanilines can be used in copper-catalyzed cyclization reactions with nitriles to form benzimidazoles, a core structure in many pharmaceutical agents. rsc.org Similarly, they are precursors for quinazolines, which can be synthesized through palladium- or copper-catalyzed tandem reactions. mdpi.com The synthesis of these compounds often involves the initial formation of a carbon-nitrogen bond at the amino group, followed by an intramolecular reaction involving the bromine atom to close the ring. The bulky tert-pentyl group on the this compound molecule can influence the regioselectivity of these cyclization reactions and impart greater solubility to the final heterocyclic product in organic solvents.

Table 1: Examples of Heterocyclic Synthesis from Bromoaniline Derivatives

| Starting Material Class | Reagents & Conditions | Heterocyclic Product Class | Potential Application |

|---|---|---|---|

| 2-Bromoaniline (B46623) | Nitriles, Copper(I) Iodide (CuI), Base, tert-Amyl alcohol, 120 °C | Benzimidazoles rsc.org | Pharmaceuticals (e.g., anthelmintics, antihypertensives) rsc.org |

| 1-(2-Halophenyl)methanamines | Amidines, Copper(I) Bromide (CuBr), Base, DMSO | Quinazolines mdpi.com | Medicinal Chemistry mdpi.com |

| 2-Bromo-4-methylaniline (B145976) | Sodium Nitrite (B80452), Hydrochloric Acid, then Formaldoxime, Cupric Sulfate (B86663) | Substituted Benzaldehydes (precursors to heterocycles) orgsyn.org | Organic Synthesis Intermediates orgsyn.org |

This table presents generalized reactions for the bromoaniline class, which are applicable to this compound for the synthesis of analogous structures.

Aromatic amines are foundational components in the synthesis of a vast range of dyes and pigments, particularly azo dyes. ketonepharma.comchemicalbook.comchemicalbook.com 4-Bromoaniline (B143363) and its derivatives are employed as precursors in this industry. ketonepharma.comchemicalbook.com The synthesis typically involves a diazotization reaction, where the primary amino group is converted into a diazonium salt. This reactive intermediate is then coupled with an electron-rich aromatic compound (a coupling component) to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye.

The bromine atom in the aniline (B41778) precursor, such as in this compound, plays a significant role in determining the final properties of the dye. ketonepharma.com It can influence the shade of the color and enhance the dye's fastness properties, such as its resistance to fading upon exposure to light, washing, and chemical agents. ketonepharma.comchemicalbook.com Furthermore, the large, hydrophobic tert-pentyl group can increase the affinity of the dye for synthetic fibers and improve its solubility in non-polar solvents used in certain dyeing processes. The production of textiles involves numerous chemical treatments, including dyeing, where such specialized molecules are crucial for achieving desired aesthetics and performance. diva-portal.org

Role in Catalysis and Ligand Design

The field of metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the performance of these reactions is highly dependent on the nature of the ligands coordinated to the metal center. google.comresearchgate.net Aniline derivatives serve as versatile platforms for the design of sophisticated ligands.

This compound is a suitable precursor for creating specialized ligands for transition metals like palladium and nickel. researchgate.netuni-regensburg.de The amino group can be functionalized, for example, by reacting it with chlorophosphines to create aminophosphine (B1255530) ligands. Alternatively, the bromine atom can be substituted via reactions like lithiation followed by quenching with an electrophile to introduce a coordinating group. The combination of the amino group and the bromine atom allows for the synthesis of bidentate ligands, which can form stable chelate complexes with metal ions, enhancing catalytic activity and stability. The bulky tert-pentyl group provides a defined steric environment around the metal center, which can be crucial for controlling selectivity in catalytic reactions. researchgate.net

Once a ligand derived from this compound is synthesized and complexed with a metal, the resulting catalyst's efficiency is evaluated in various chemical transformations. These often include carbon-carbon and carbon-heteroatom bond-forming reactions. For example, palladium complexes bearing ligands derived from substituted anilines are widely used in Heck, Suzuki, and amination reactions. researchgate.net

Recent advancements have explored ligand-free systems where simple additives can promote catalysis. In some nickel-photoredox catalyzed aminations, for instance, an alkylamine can function as both a base and a ligand-like promoter, facilitating the crucial reductive elimination step. uni-regensburg.denih.gov A catalytic system involving a this compound-derived catalyst would be tested for its activity, stability, and ability to promote reactions with high yields and selectivity, with the tert-pentyl group potentially influencing catalyst solubility and longevity. researchgate.net

Table 2: Potential Catalytic Applications of Systems Derived from this compound

| Ligand/Catalyst Type | Target Reaction | Metal Center | Role of Aniline Derivative | Key Research Findings |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Precursors | Heck Reaction researchgate.net | Palladium (Pd) | Forms the backbone of the NHC ligand. | Benzimidazole-based NHC-Pd complexes show high catalytic activity in C-C couplings. researchgate.net |

| Aminophosphine Ligands | Suzuki Coupling | Palladium (Pd) | Provides the N-donor and steric bulk for the ligand. | Sterically demanding ligands can promote efficient reductive elimination. researchgate.net |

Precursor for Novel Materials Development

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of advanced functional materials. The combination of a reactive site for polymerization or extension (the bromo-amino functionality) and a bulky group that influences intermolecular packing and solubility (the tert-pentyl group) is highly desirable in materials science.

For example, aniline derivatives are used in the synthesis of phthalonitriles, which are precursors to phthalocyanine (B1677752) dyes. unesp.br These dyes have applications beyond textiles, including in semiconductors, liquid crystals, and as photosensitizers in photodynamic therapy. unesp.br The synthesis can involve a multicomponent reaction of a substituted aniline, an aldehyde, and an acetylene, promoted by a Lewis acid like niobium pentachloride. unesp.br The properties of the final phthalocyanine material can be fine-tuned by the substituents on the aniline precursor. The tert-pentyl group in this compound would be expected to enhance the solubility and processability of the resulting materials, which is a critical factor for their incorporation into devices.

Monomer in Polymer Chemistry for Specialty Polymers

This compound is identified as a monomer building block for polymer science, including for advanced materials such as Covalent Organic Frameworks (COFs). bldpharm.com The presence of both an amine (-NH2) and a bromo (-Br) group allows it to participate in various polymerization reactions. For instance, the amine group can undergo oxidative polymerization to form polyanilines, while the bromo group can be utilized in cross-coupling reactions to create conjugated polymers. rsc.orgrug.nlresearchgate.net

The specific substituents on the aniline ring are crucial for tuning the properties of the resulting polymers. rsc.org The bulky tert-pentyl group can enhance the solubility of the polymers in common organic solvents, which is a significant advantage for solution-based processing and film formation. rsc.org Furthermore, this steric bulk can influence the polymer's morphology and chain packing, potentially leading to materials with unique solid-state properties. Research on other substituted aniline monomers has shown that substituents directly impact the polymer's surface morphology, electrical properties, and sensitivity for sensor applications. rsc.org

Below is a data table outlining the potential influence of this compound's structural features on polymer properties.

Table 1: Predicted Influence of this compound as a Monomer on Polymer Characteristics

| Structural Feature | Functional Group | Potential Impact on Polymer Properties | Rationale |

|---|---|---|---|

| Polymerization Site | -NH₂ (Amino Group) | Enables formation of polyaniline-type backbones through oxidative polymerization. | The amino group is the classical functional site for aniline polymerization. researchgate.net |

| Cross-Coupling Handle | -Br (Bromo Group) | Allows for post-polymerization modification or formation of conjugated polymers via reactions like Suzuki or Buchwald-Hartwig coupling. | Aryl bromides are standard substrates for palladium-catalyzed cross-coupling reactions. |

| Solubility & Morphology Control | -C(CH₃)₂(C₂H₅) (tert-pentyl Group) | Increases solubility in organic solvents; influences polymer chain packing and morphology. | Bulky alkyl groups disrupt intermolecular π-π stacking, reducing crystallinity and improving solubility. rsc.org |

Intermediate for Optoelectronic Materials (excluding material properties)

The compound is classified as a building block for OLED (Organic Light-Emitting Diode) and other electronic materials. bldpharm.com Its utility stems from its role as a precursor in the synthesis of larger, π-conjugated systems that are fundamental to organic electronics. The bromo- and amino- groups are key reactive sites for constructing these complex molecules.

The synthesis of materials for optoelectronics often involves palladium-catalyzed cross-coupling reactions, where the bromine atom on this compound can be substituted with various aryl, vinyl, or alkynyl groups. This allows for the systematic extension of the conjugated system. The amino group can be used to tune the electronic nature of the molecule or can be converted into other functional groups, such as through a Sandmeyer reaction, to facilitate further synthetic transformations. The tert-pentyl group provides steric hindrance that can be used to control intermolecular interactions and prevent aggregation-caused quenching in the solid state, a critical factor in the design of efficient optoelectronic materials.

The following table details potential synthetic pathways where this compound could serve as a key intermediate.

Table 2: Synthetic Utility of this compound in Optoelectronic Material Synthesis

| Reaction Type | Role of this compound | Resulting Transformation | Relevance to Optoelectronics |

|---|---|---|---|

| Suzuki Coupling | Aryl bromide source | Forms new C-C bonds with arylboronic acids/esters. | Builds extended π-conjugated systems, the core of many organic semiconductors. ub.edu |

| Buchwald-Hartwig Amination | Aryl bromide source | Forms new C-N bonds with amines. | Synthesizes triarylamine structures, which are common hole-transport materials. |

| Heck or Sonogashira Coupling | Aryl bromide source | Forms C-C bonds with alkenes or terminal alkynes. | Introduces vinylene or ethynylene linkages to extend conjugation. |

| Diazotization (Sandmeyer Reaction) | Aniline precursor | Converts the -NH₂ group to other functionalities (e.g., -CN, -OH, another halogen). | Provides access to a wider range of substituted aromatic building blocks. orgsyn.org |

Chemical Probe for Reaction Studies and Mechanistic Investigations

The distinct functional groups of this compound make it a useful substrate for studying chemical reactions and elucidating reaction mechanisms. Each part of the molecule can act as a probe to understand steric and electronic effects.

Bromo Group: As a leaving group in nucleophilic aromatic substitution or as a site for oxidative addition in metal-catalyzed reactions, the bromine atom is a primary point of reactivity. Its reactions can be monitored to determine kinetic parameters and the influence of the other substituents.